molecular formula C15H18ClF3N4O B12356352 1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

货号: B12356352
分子量: 362.78 g/mol
InChI 键: PITISNYPTFAJLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY 73-6691 is a compound developed by Bayer for the treatment of Alzheimer’s disease. It is the first compound developed that acts as a phosphodiesterase inhibitor selective for the PDE9A subtype. The PDE9A enzyme is primarily expressed in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus. This enzyme limits the cyclic guanosine monophosphate (cGMP)-mediated signal transduction following glutamate binding to NMDA receptors. Consequently, selective PDE9A inhibitors like BAY 73-6691 are predicted to prolong intracellular responses to glutamate and enhance glutamate signaling, which is involved in learning and memory .

化学反应分析

BAY 73-6691 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl group present in the structure.

    Substitution: The chlorophenyl group can participate in substitution reactions, especially nucleophilic aromatic substitution.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

BAY 73-6691 has several scientific research applications, including:

作用机制

The mechanism of action of BAY 73-6691 involves the inhibition of the PDE9A enzyme, which leads to increased levels of cGMP in the brain. This elevation in cGMP enhances glutamate signaling by prolonging the intracellular response to glutamate binding to NMDA receptors. The molecular targets and pathways involved include the NO/cGMP-PKG/CREB pathway, which is crucial for learning and memory processes .

相似化合物的比较

BAY 73-6691 is unique due to its selectivity for the PDE9A subtype. Similar compounds include other PDE inhibitors, such as:

    Sildenafil: A PDE5 inhibitor used for the treatment of erectile dysfunction.

    Vardenafil: Another PDE5 inhibitor with similar applications.

    Tadalafil: A long-acting PDE5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.

These compounds differ from BAY 73-6691 in their selectivity for different PDE subtypes and their therapeutic applications .

属性

分子式

C15H18ClF3N4O

分子量

362.78 g/mol

IUPAC 名称

1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H18ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,8-9,12-13,20-21H,6-7H2,1H3,(H,22,24)

InChI 键

PITISNYPTFAJLP-UHFFFAOYSA-N

规范 SMILES

CC(CC1NC2C(CNN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。